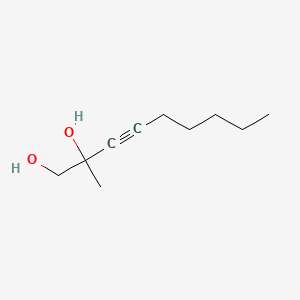

2-Methylnon-3-yne-1,2-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2-methylnon-3-yne-1,2-diol |

InChI |

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-10(2,12)9-11/h11-12H,3-6,9H2,1-2H3 |

InChI Key |

CJCZXNHEEIBJFE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CC(C)(CO)O |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of 2 Methylnon 3 Yne 1,2 Diol and Analogues

De Novo Synthesis Approaches to Alkynediol Structures

De novo synthesis, or the creation of a molecule from simple, commercially available precursors, is fundamental to accessing novel chemical structures. For alkynediols like 2-Methylnon-3-yne-1,2-diol, these approaches focus on efficiently forming the key carbon-carbon bonds and introducing the requisite hydroxyl functionalities.

A primary strategy for constructing the backbone of this compound involves the nucleophilic addition of an organometallic alkyne species to an electrophilic carbonyl or epoxide precursor. libretexts.orgyoutube.com This method is particularly powerful due to the reliability and predictability of organometallic reagents, such as those derived from lithium or magnesium (Grignard reagents). masterorganicchemistry.comlibretexts.org

The general mechanism involves the attack of the nucleophilic carbon of the organometallic reagent on an electrophilic carbon of the substrate. youtube.com For instance, the Grignard reagent derived from 1-hexyne (B1330390), hexynylmagnesium bromide, can be added to an α-hydroxy ketone, such as 1-hydroxy-2-butanone. The alkynyl group will regioselectively attack the electrophilic carbonyl carbon, and subsequent acidic workup will yield the desired 1,2-diol structure. youtube.com

Alternatively, a highly regioselective approach involves the ring-opening of a suitable epoxide. youtube.comresearchgate.net Organometallic reagents, including Grignard and organolithium compounds, will attack the less sterically hindered carbon of an asymmetrical epoxide. youtube.com For the synthesis of this compound, a terminal alkyne like 1-hexyne can be converted into its lithium acetylide derivative and reacted with 2-methyl-2-(oxiran-2-yl)oxirane. The nucleophilic attack occurs at the less substituted carbon of the epoxide ring, leading to the formation of the alkynediol after protonation. youtube.com The regioselectivity of this reaction is a key advantage, ensuring the formation of the correct constitutional isomer. nih.gov

Table 1: Regioselective Alkynylation Reaction Parameters

| Organometallic Reagent | Electrophilic Substrate | Solvent | Typical Yield (%) | Key Feature |

| Hexynylmagnesium Bromide | 1-Hydroxy-2-butanone | Tetrahydrofuran (THF) | 75-85 | Grignard addition to α-hydroxy ketone. dalalinstitute.com |

| Lithium Hexynilide | 2,3-Epoxy-2-methylpropan-1-ol | Diethyl Ether | 80-90 | Regioselective epoxide ring-opening. youtube.com |

| Hexynylzinc Chloride | 1-Hydroxy-2-butanone | Dichloromethane (DCM) | 70-80 | Milder conditions, improved functional group tolerance. |

Multicomponent coupling reactions offer a highly efficient route to complex molecules by combining three or more starting materials in a single synthetic operation. nih.gov These strategies are prized for their atom economy and ability to rapidly build molecular complexity. For the synthesis of this compound, a hypothetical multicomponent approach could involve the coupling of 1-hexyne, a methyl-containing carbonyl compound like acetone, and a carbon monoxide source under transition metal catalysis.

Palladium- and copper-catalyzed coupling reactions are common in this context. organic-chemistry.org For example, a palladium-catalyzed process could assemble an organoboron reagent, an alkyne, and an allylic acetate (B1210297) to generate complex heterocyclic structures. nih.gov Adapting this logic, one could envision a process where 1-hexyne, a protected 1,2-diol precursor, and a methylating agent are coupled to form the target scaffold. While specific examples for this compound are not prevalent, the principles of multicomponent synthesis provide a powerful framework for designing innovative and convergent synthetic routes. researcher.liferesearchgate.net

Another approach to installing the 1,2-diol moiety is through the oxidative functionalization of a suitable precursor. While the direct oxidation of an alkyne typically yields α-dicarbonyl compounds, indirect methods can be employed to achieve the desired diol. researchgate.net One such strategy is the hydrosilylation of the alkyne followed by oxidation. This process can introduce oxygen functionality with high regioselectivity. nih.gov

A more direct method involves the dihydroxylation of a corresponding enyne precursor. For example, a molecule containing a double bond in the desired position for the diol and the triple bond of the non-3-yne structure can be synthesized first. Subsequent treatment with an oxidizing agent like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) can selectively oxidize the double bond to form the vicinal diol, leaving the alkyne intact. libretexts.org This method allows for the late-stage introduction of the diol functionality.

Table 2: Oxidative Routes to Vicinal Diols

| Precursor Type | Oxidizing Reagent | Catalyst/Ligand | Stereochemistry | Key Feature |

| Enyne | Osmium Tetroxide (OsO₄) | N-Methylmorpholine N-oxide (NMO) | syn-dihydroxylation | High selectivity for the alkene over the alkyne. libretexts.org |

| Enyne | Potassium Permanganate (KMnO₄) | Cold, alkaline conditions | syn-dihydroxylation | Cost-effective but can sometimes lead to over-oxidation. libretexts.org |

| Alkyne | N/A (via hydrosilylation) | Ruthenium complex | N/A | Multi-step process involving a vinylsilane intermediate. nih.gov |

Stereocontrolled Synthesis of this compound Diastereomers and Enantiomers

Controlling the three-dimensional arrangement of atoms is a central challenge in modern organic synthesis. For a chiral molecule like this compound, which contains stereocenters, methodologies that can selectively produce a single diastereomer or enantiomer are highly valuable.

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, due to the influence of a chiral feature already present in the substrate, reagent, or environment. msu.edu In the synthesis of this compound, if a chiral center is introduced early in the synthetic sequence, it can direct the stereochemical outcome of subsequent reactions.

For instance, if the alkynylation reaction described in section 2.1.1 is performed on an enantiomerically pure epoxide, the stereochemistry of the epoxide can dictate the stereochemistry of the newly formed hydroxyl group, leading to a diastereomerically enriched product. Similarly, using a chiral substrate in an aldol-type reaction can lead to the formation of specific diastereomers of the resulting diol. researchgate.net

The use of chiral catalysts or auxiliaries is a powerful strategy for achieving high levels of enantioselectivity in the synthesis of molecules like this compound. sigmaaldrich.com These methods introduce chirality by creating a chiral reaction environment.

A prominent example is the Sharpless asymmetric dihydroxylation, which uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to achieve high enantioselectivity in the formation of vicinal diols from alkenes. wikipedia.orgnih.gov By choosing the appropriate ligand (either DHQ or DHQD based), one can selectively synthesize either enantiomer of the diol product. youtube.com This method could be applied to an enyne precursor to install the diol of this compound with a specific, predictable stereochemistry.

Chiral phosphoric acids and N-heterocyclic carbenes are other classes of organocatalysts that have been successfully employed in a variety of asymmetric transformations, including those that could be adapted for the synthesis of chiral alkynediols. mdpi.com Additionally, chiral ligands can be used in conjunction with metal catalysts in alkynylation reactions to achieve enantioselective addition to carbonyl compounds, thereby setting the stereochemistry of the propargylic alcohol center.

Table 3: Stereocontrolled Synthesis Methodologies

| Methodology | Chiral Source | Typical Enantiomeric Excess (ee %) | Application |

| Sharpless Asymmetric Dihydroxylation | Chiral Quinine Ligands ((DHQ)₂PHAL, (DHQD)₂PHAL) | >95 | Dihydroxylation of an enyne precursor. nih.gov |

| Chiral Lewis Acid Catalysis | Chiral BINOL-derived complexes | 80-99 | Enantioselective alkynylation of aldehydes/ketones. |

| Auxiliary-Controlled Addition | Evans' oxazolidinone auxiliary | >90 | Diastereoselective aldol-type reaction to form the diol. |

Kinetic Resolution Techniques for Enantiopure Alkyne-Diols

The production of enantiomerically pure vicinal diols, particularly those containing an alkyne moiety and a quaternary stereocenter like this compound, is of significant interest in synthetic organic chemistry due to their potential as versatile chiral building blocks. Kinetic resolution, a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, has emerged as a powerful strategy for accessing such enantioparent compounds. This section delves into the advanced kinetic resolution techniques applicable to the synthesis of enantiopure this compound and its analogues, with a focus on enzymatic methods.

Lipases, a class of enzymes that catalyze the hydrolysis of esters, are widely employed in the kinetic resolution of alcohols due to their commercial availability, broad substrate scope, and often high enantioselectivity. nih.govmdpi.com The kinetic resolution of racemic 1,2-diols containing a chiral quaternary center can be efficiently achieved through lipase-catalyzed enantioselective acylation. nih.gov In this process, the lipase (B570770) selectively acylates one enantiomer of the diol, leaving the other enantiomer unreacted. This allows for the separation of the acylated product from the remaining unreacted diol, thereby affording both enantiomers in enriched forms.

The choice of lipase, acylating agent, and solvent plays a crucial role in the efficiency and selectivity of the resolution. A variety of commercially available lipases have been screened for the kinetic resolution of 1,2-diols with quaternary centers, with lipases from Pseudomonas cepacia (PSL-C) and Candida antarctica lipase A (CalA) often demonstrating notable activity and selectivity. nih.gov Vinyl acetate is a commonly used acyl donor as it undergoes an irreversible acylation process. The selection of an appropriate organic solvent is also critical, as it can significantly influence the enzyme's activity and enantioselectivity. Solvents such as toluene (B28343) and tert-butyl methyl ether (MTBE) have been found to be effective for these resolutions. nih.gov

The success of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the relative rates of reaction of the two enantiomers. A higher E value indicates greater selectivity and allows for the isolation of products with high enantiomeric excess (ee). For the kinetic resolution of 1,2-diols with a chiral quaternary center, lipases have demonstrated the ability to achieve good to excellent enantioselectivities, making this a viable method for the preparation of enantiopure alkyne-diols analogous to this compound. nih.gov

The following interactive data tables summarize the research findings on the lipase-catalyzed kinetic resolution of a model racemic 1,2-diol containing a chiral quaternary center, which serves as a close analogue to this compound. These tables highlight the effect of different lipases and solvents on the conversion, enantiomeric excess, and enantiomeric ratio of the reaction.

| Entry | Lipase | Time (h) | Conversion (%) | ees (%) | E-value |

|---|---|---|---|---|---|

| 1 | CalA | 20 | 48 | 81 | 15 |

| 2 | PSL-C | 20 | 32 | 86 | 21 |

| 3 | PSF | 20 | 41 | 52 | 5 |

| 4 | BSL | 20 | 25 | 35 | 3 |

| Entry | Solvent | Time (h) | Conversion (%) | ees (%) | E-value |

|---|---|---|---|---|---|

| 1 | Toluene | 20 | 32 | 86 | 21 |

| 2 | MTBE | 24 | 45 | 88 | 25 |

| 3 | Dioxane | 24 | 38 | 75 | 12 |

| 4 | Acetonitrile (B52724) | 24 | 15 | 25 | 2 |

Elucidating the Chemical Reactivity and Transformation Pathways of 2 Methylnon 3 Yne 1,2 Diol

Reactions Involving the Alkyne Moiety of 2-Methylnon-3-yne-1,2-diol

The carbon-carbon triple bond is a site of high electron density, making it susceptible to a variety of addition and metal-catalyzed reactions. The presence of adjacent hydroxyl groups can influence the regioselectivity and stereoselectivity of these transformations through chelation or directing effects.

Transition Metal-Catalyzed Transformations

The alkyne unit serves as an excellent ligand for transition metals, enabling a host of catalytic transformations that form new carbon-carbon and carbon-heteroatom bonds.

Cobalt Carbonyl Complexation (Nicholas Reaction): Propargylic alcohols, upon reaction with dicobalt octacarbonyl (Co₂(CO)₈), form stable hexacarbonyldicobalt complexes. uwindsor.cawikipedia.org In the case of this compound, the tertiary propargylic alcohol at the C-2 position is a prime substrate for the Nicholas reaction. Treatment of the cobalt-complexed diol with a Lewis acid, such as tetrafluoroboric acid (HBF₄), would generate a highly stabilized propargylic cation. wikipedia.orgnrochemistry.com This cation is not at the original alcohol position but at the alkyne carbons (C-3 and C-4), with the positive charge delocalized onto the cobalt complex. wikipedia.orgnih.gov This intermediate can then be intercepted by a wide range of nucleophiles (carbon, nitrogen, or oxygen-based), leading to substitution. nih.govorganicreactions.org Subsequent oxidative decomplexation, often with ceric ammonium (B1175870) nitrate (B79036) (CAN) or ferric nitrate, regenerates the alkyne, yielding a highly functionalized product. uwindsor.canrochemistry.com This methodology allows for the formation of a C-C bond at the alkyne position under remarkably mild conditions, a transformation that is otherwise challenging. uwindsor.ca

Hydroamination: The addition of an N-H bond across the alkyne, known as hydroamination, is a powerful, atom-economical method for synthesizing nitrogen-containing compounds. nih.gov For an internal, functionalized alkyne like this compound, this reaction can be challenging. However, gold-catalyzed hydroamination of propargylic alcohols with anilines has been shown to proceed with high regioselectivity to yield 3-hydroxyimines. ucl.ac.ukacs.org This transformation can be controlled to produce different products; for instance, the intermediate imine can be reduced to a syn-1,3-aminoalcohol or hydrolyzed to a 3-hydroxyketone. ucl.ac.uk The reaction's success often relies on the catalyst's ability to activate the alkyne towards nucleophilic attack by the amine.

Hydroformylation: This process involves the addition of a hydrogen atom and a formyl group (CHO) across the triple bond, typically catalyzed by rhodium or cobalt complexes. nih.gov The hydroformylation of internal alkynes can lead to a mixture of regioisomeric α,β-unsaturated aldehydes. For this compound, the reaction would be expected to produce a mixture of aldehydes. Subsequent reduction of these unsaturated aldehydes can yield saturated diols with an extended carbon chain, a transformation known as hydrohydroxymethylation. nih.gov The regioselectivity of the initial hydroformylation can be influenced by the catalyst, ligands, and reaction conditions.

Functionalization of the Carbon-Carbon Triple Bond

Beyond metal-catalyzed cross-couplings, the triple bond can undergo various functionalization reactions. For instance, gold-catalyzed reactions of propargylic alcohols with N-iodosuccinimide in acetonitrile (B52724) can lead to highly regioselective dihalohydration, forming α,α-diiodo-β-hydroxyketones. nih.gov This reaction proceeds through a proposed 5-halo-1,3-oxazine intermediate formed by the participation of the solvent. nih.gov This pathway represents a novel functionalization distinct from the more common Meyer-Schuster rearrangement. nih.gov

Transformations of the Vicinal Diol Functionality in this compound

The 1,2-diol group is a versatile functional handle, enabling cyclization, oxidation, reduction, and elimination reactions.

Cyclization Reactions to Heterocyclic Systems

The proximate hydroxyl groups are perfectly positioned for intramolecular reactions to form five-membered heterocyclic rings.

Cyclic Carbonates: The reaction of 1,2-diols with carbon dioxide or its equivalents is a key method for forming cyclic carbonates. A silver-catalyzed cascade reaction has been developed for the conversion of alkyne-1,2-diols and CO₂ into keto-functionalized five-membered cyclic carbonates. acs.orgacs.orguliege.be This process is believed to involve the formation of an α-alkylidene carbonate intermediate, which then undergoes a skeletal rearrangement driven by the formation of a stable keto group. acs.orgacs.org This provides a highly efficient, atom-economical route to complex carbonate structures directly from the diol.

| Catalyst System | CO₂ Pressure | Solvent | Temperature (°C) | Outcome | Reference |

| AgOAc / DavePhos | 1 bar | CH₃CN | 35 | Keto-functionalized cyclic carbonate | acs.org |

| AgI / TBAOPh | 15 bar | DMSO | 25 | Keto-functionalized cyclic carbonate | acs.org |

Data for a representative alkyne-1,2-diol substrate.

Oxazolines: Oxazolines are important heterocycles found in natural products and used as ligands in asymmetric catalysis. orgsyn.org The synthesis of oxazolines from this compound would require a two-step process. First, selective conversion of one of the hydroxyl groups into an amino group would yield a 1,2-aminoalcohol. This intermediate could then undergo cyclization with a carboxylic acid or its derivative. wikipedia.orgmdpi.com Alternatively, reaction with an aldehyde followed by oxidation with reagents like N-bromosuccinimide (NBS) provides a one-pot method to form the oxazoline (B21484) ring from the amino alcohol. organic-chemistry.org

Stereodivergent Eliminations to Unsaturated Systems

The elimination of the hydroxyl groups can generate new sites of unsaturation, leading to valuable enyne or alkene products.

Alkenes and Enynes: The direct elimination of both hydroxyl groups from a 1,2-diol to form an alkene is a known transformation, often proceeding through activation of the hydroxyls. The synthesis of a 1,3-enyne from this compound would involve the elimination of the two hydroxyl groups to form a new double bond. This is a complex transformation that could proceed via a propargylic cation intermediate, which can undergo elimination. acs.org Alternatively, a two-step sequence involving the conversion of the diol to a vicinal dihalide followed by a double dehydrohalogenation could be envisioned. More modern methods for enyne synthesis often involve transition-metal-catalyzed cross-coupling reactions or C-H functionalization pathways. organic-chemistry.orgacs.org For example, copper-catalyzed propargylic allylation of propargyl alcohols with allylsilanes can afford 1,5-enynes. rsc.org

Cascade and Tandem Reactions Utilizing this compound as a Substrate

Cascade and tandem reactions, also known as domino reactions, represent a highly efficient class of chemical transformations where a series of consecutive reactions occur in a single pot, thereby avoiding the isolation of intermediates. nih.gov This approach offers significant advantages in terms of atom economy, reduced waste generation, and operational simplicity. The unique structural motif of this compound, featuring both a vicinal diol and an internal alkyne, provides a versatile platform for initiating such reaction cascades, leading to the formation of complex molecular architectures.

Research into the reactivity of acetylenic diols has revealed their propensity to undergo a variety of metal-catalyzed and acid-mediated transformations. These reactions often proceed through a sequence of intramolecular events, leveraging the inherent reactivity of the hydroxyl and alkynyl functional groups to construct new carbocyclic and heterocyclic ring systems. While specific studies on this compound are not extensively documented, a wealth of information on analogous systems allows for the confident prediction of its behavior in cascade and tandem processes.

One of the most prominent transformation pathways for acetylenic diols is their cyclization to form substituted furans. This can be achieved through various catalytic systems, with gold and ruthenium catalysts being particularly effective. For instance, ruthenium-catalyzed intramolecular cyclization of 3-butyne-1,2-diols has been shown to produce the corresponding furans in good to high yields. acs.orgfigshare.comacs.org This process is believed to proceed through the formation of a ruthenium-allenylidene complex as a key intermediate. acs.orgacs.org

Similarly, gold-catalyzed reactions have been extensively employed for the synthesis of furans from acetylenic precursors. Gold catalysts, known for their strong affinity for alkynes, can activate the triple bond of this compound, facilitating a nucleophilic attack from one of the hydroxyl groups. This initial cyclization can be followed by a series of rearrangements and further transformations to yield highly substituted furan (B31954) derivatives. Gold-catalyzed intermolecular cascade reactions of propargyl alcohols with alkynes have been demonstrated to produce a variety of substituted furans. organic-chemistry.orgnih.gov

Beyond furan synthesis, the diol functionality of this compound opens up possibilities for tandem oxidation-cyclization sequences. Oxidation of the vicinal diol would generate a reactive diketone or keto-aldehyde intermediate, which could then undergo a range of intramolecular reactions. For example, an intramolecular aldol-type condensation could lead to the formation of cyclic enones. The oxidative cleavage of 1,2-diols is a well-established transformation that can be achieved using reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄). masterorganicchemistry.com

The following table summarizes potential cascade and tandem reactions of this compound based on established reactivity patterns of similar acetylenic diols.

Interactive Data Table: Potential Cascade and Tandem Reactions of this compound

| Reaction Type | Catalyst/Reagent | Proposed Intermediate(s) | Potential Product(s) |

| Ruthenium-Catalyzed Cyclization | [Cp*RuCl(µ₂-SMe)]₂ / NH₄BF₄ | Ruthenium-allenylidene complex | 2-Methyl-3-pentylfuran |

| Gold-Catalyzed Cyclization | AuCl₃ or (Ph₃P)AuOTf | Gold-activated alkyne, oxonium ion | 2-Methyl-3-pentylfuran |

| Tandem Oxidation-Aldol Condensation | 1. NaIO₄2. Base (e.g., NaOH) | 2-Methylnonane-3,4-dione | 3-Butyl-2-methyl-2-cyclopenten-1-one |

| Palladium-Catalyzed Oxocyclization/Coupling | Pd Catalyst, Aryl Halide | Vinylpalladium intermediate | Substituted Dihydropyrans |

It is important to note that the specific reaction conditions, including the choice of catalyst, solvent, and temperature, would play a crucial role in determining the outcome and selectivity of these transformations. Further experimental investigation is required to fully elucidate the rich and complex reactivity of this compound in cascade and tandem reaction sequences.

Advanced Spectroscopic and Analytical Characterization for 2 Methylnon 3 Yne 1,2 Diol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Methylnon-3-yne-1,2-diol. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to unambiguously assign all proton and carbon signals and to establish through-bond connectivities.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The characteristic signals for this compound would include resonances for the hydroxyl protons, the methyl group, the methylene (B1212753) protons of the alkyl chain, and the terminal methyl group of the pentyl substituent. The chemical shifts (δ) are influenced by the proximity to the hydroxyl and alkyne functionalities.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments. Key signals include those for the sp-hybridized carbons of the alkyne group (C-3 and C-4), the quaternary carbon bearing the methyl and hydroxyl groups (C-2), the hydroxymethyl carbon (C-1), and the carbons of the pentyl chain.

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for assembling the molecular framework.

Correlation Spectroscopy (COSY): This experiment establishes ¹H-¹H coupling correlations, revealing adjacent protons. For instance, it would show correlations between the protons of the pentyl chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is particularly useful for identifying the connectivity around quaternary carbons, such as C-2, and for linking the various functional groups together.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | ~3.5 (2H, m) | ~65 | C2, C3 |

| 2 | - | ~70 | C1, C3, CH₃ (at C2) |

| 3 | - | ~85 | C1, C2, C4, C5 |

| 4 | - | ~90 | C2, C3, C5, C6 |

| 5 | ~2.2 (2H, t) | ~20 | C3, C4, C6, C7 |

| 6 | ~1.4 (2H, sext) | ~31 | C4, C5, C7, C8 |

| 7 | ~1.3 (2H, sext) | ~22 | C5, C6, C8, C9 |

| 8 | ~1.3 (2H, sext) | ~31 | C6, C7, C9 |

| 9 | ~0.9 (3H, t) | ~14 | C7, C8 |

| CH₃ (at C2) | ~1.2 (3H, s) | ~25 | C1, C2, C3 |

| OH (at C1) | broad s | - | - |

| OH (at C2) | broad s | - | - |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. Key absorption bands for this molecule would include:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups and indicative of hydrogen bonding.

C-H stretching vibrations for the sp³-hybridized carbons of the alkyl chain and methyl group, typically appearing just below 3000 cm⁻¹.

The C≡C triple bond stretch, which is expected to be a weak to medium intensity band around 2200-2260 cm⁻¹ due to the internal and somewhat symmetrical nature of the alkyne.

C-O stretching vibrations in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly effective for detecting non-polar or weakly polar bonds. For this compound, the most significant feature in the Raman spectrum would be a strong signal for the C≡C stretching vibration in the 2200-2260 cm⁻¹ range. capes.gov.brcapes.gov.br This is a key advantage of Raman spectroscopy for characterizing alkynes, as this bond often shows weak absorption in the IR spectrum. capes.gov.br

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| O-H | Stretching | 3200-3600 | IR | Broad, Strong |

| C-H (sp³) | Stretching | 2850-3000 | IR, Raman | Medium-Strong |

| C≡C | Stretching | 2200-2260 | Raman, IR | Strong (Raman), Weak-Medium (IR) |

| C-O | Stretching | 1000-1200 | IR | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Identity and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₀H₁₈O₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound. The mass spectrum obtained from GC-MS reveals a characteristic fragmentation pattern. For long-chain diols, fragmentation often occurs via cleavage of C-C bonds adjacent to the oxygen atoms and through dehydration reactions. nih.gov Common fragmentation pathways for this compound would likely involve the loss of water (M-18), the loss of a hydroxymethyl radical (•CH₂OH), and cleavage of the pentyl chain.

Interactive Data Table: Predicted Key Mass Spectral Fragments for this compound

| m/z (predicted) | Proposed Fragment Ion | Formula |

| 170 | [M]⁺ | [C₁₀H₁₈O₂]⁺ |

| 152 | [M - H₂O]⁺ | [C₁₀H₁₆O]⁺ |

| 139 | [M - CH₂OH]⁺ | [C₉H₁₅O]⁺ |

| 124 | [M - H₂O - C₂H₄]⁺ | [C₈H₁₂O]⁺ |

| 99 | [M - C₅H₁₁]⁺ | [C₅H₇O₂]⁺ |

| 71 | [C₅H₁₁]⁺ | [C₅H₁₁]⁺ |

X-ray Diffraction Analysis for Solid-State Structure and Absolute Stereochemistry

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the precise bond lengths, bond angles, and absolute stereochemistry of chiral centers. nih.gov For this compound, which has a chiral center at the C-2 position, obtaining a suitable single crystal would allow for the unambiguous assignment of its (R) or (S) configuration. The analysis of anomalous dispersion effects in the diffraction data from a good quality crystal of an enantiomerically pure sample enables the determination of the absolute configuration. nih.gov

Chiral Chromatography (e.g., High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC)) for Enantiomeric Excess Determination

Chiral chromatography is essential for separating the enantiomers of this compound and for determining the enantiomeric excess (e.e.) of a chiral sample.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including alcohols and diols. nih.govphenomenex.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation.

Chiral Supercritical Fluid Chromatography (SFC): Chiral SFC is an increasingly popular alternative to HPLC for chiral separations. chromatographyonline.comselvita.com It uses supercritical carbon dioxide as the main mobile phase component, often with a small amount of a polar co-solvent (modifier) such as methanol (B129727) or ethanol. chromatographyonline.com SFC can offer several advantages over HPLC, including faster analysis times, reduced solvent consumption, and sometimes unique selectivity. chromatographyonline.comselvita.com Polysaccharide-based and other types of CSPs are also widely used in SFC for the resolution of enantiomers. chromatographyonline.comresearchgate.net The determination of the enantiomeric excess is achieved by integrating the peak areas of the two separated enantiomers in the chromatogram.

Computational and Mechanistic Investigations of 2 Methylnon 3 Yne 1,2 Diol Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and reactivity of molecules like 2-Methylnon-3-yne-1,2-diol. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

From DFT calculations, a variety of electronic properties can be determined. For instance, the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution would be critical. The HOMO-LUMO gap is a key indicator of chemical reactivity and the molecule's kinetic stability. For an alkynediol like this compound, the HOMO would likely be localized around the electron-rich alkyne and hydroxyl groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would indicate the most probable sites for nucleophilic attack.

Furthermore, a Natural Bond Orbital (NBO) analysis would provide insights into the hybridization of the atoms and the nature of the chemical bonds, including the delocalization of electron density from the oxygen lone pairs or the π-system of the alkyne. This analysis can also quantify the strength of intramolecular hydrogen bonding between the two hydroxyl groups or between a hydroxyl group and the π-cloud of the triple bond, which can significantly influence the molecule's conformation and reactivity.

An electrostatic potential map could also be generated to visualize the electron-rich and electron-poor regions of the molecule, guiding predictions about intermolecular interactions and the initial steps of chemical reactions.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions, providing insights into transition states and intermediates that are often difficult to observe experimentally. For this compound, this could involve modeling reactions such as its oxidation, reduction, or participation in cycloadditions.

For example, in a hypothetical acid-catalyzed rearrangement of this compound, computational modeling could be used to compare different possible mechanistic pathways, such as a Meyer-Schuster rearrangement versus a Rupe rearrangement. By calculating the activation energies for the key steps in each pathway, a prediction can be made as to which mechanism is more favorable under specific reaction conditions. These calculations can also reveal the influence of solvent molecules on the reaction mechanism by employing implicit or explicit solvent models.

Stereochemical Predictions and Origin of Selectivity in Asymmetric Transformations

Asymmetric transformations involving this compound, which is a chiral molecule, could be investigated computationally to understand and predict the stereochemical outcome. When this diol is synthesized from an achiral precursor using a chiral catalyst, or when it reacts with another molecule in the presence of a chiral catalyst, one enantiomer or diastereomer is often formed in excess.

Computational chemistry can unravel the origin of this selectivity by modeling the transition states leading to the different stereoisomeric products. The energy difference between these diastereomeric transition states is directly related to the enantiomeric or diastereomeric excess observed experimentally. By analyzing the three-dimensional structures of these transition states, researchers can identify the specific non-covalent interactions—such as steric hindrance, hydrogen bonds, or dispersion forces—between the substrate, the catalyst, and any reagents that favor the formation of the major product.

For instance, in a hypothetical asymmetric reduction of a ketone precursor to form this compound using a chiral borane (B79455) reagent, DFT calculations could be used to model the two competing transition states. The analysis would likely reveal that the favored transition state has a more stable arrangement of the bulky groups and more effective orbital overlap for the hydride transfer, thus explaining the observed stereoselectivity.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide a detailed picture of its conformational landscape by simulating the atomic motions over time.

These simulations would reveal the accessible conformations of the molecule in different environments, such as in the gas phase or in various solvents. By analyzing the trajectory of the simulation, one can identify the most stable (lowest energy) conformations and the energy barriers for conversion between them. The flexibility of the nonyl chain and the rotational freedom around the C-C single bonds would be key aspects to investigate.

The presence of intramolecular hydrogen bonds would be expected to significantly constrain the conformational freedom of the diol portion of the molecule. MD simulations can quantify the stability and lifetime of these hydrogen bonds and how they are affected by the surrounding solvent molecules. Understanding the conformational preferences of this compound is crucial as the reactivity and biological activity of a molecule are often dependent on its three-dimensional shape.

Applications of 2 Methylnon 3 Yne 1,2 Diol in Complex Molecule Synthesis

Strategic Building Block in Natural Product Total Synthesis

The synthesis of natural products, often characterized by their complex and stereochemically rich structures, frequently relies on the use of versatile and strategically functionalized building blocks. Acetylenic compounds, including those with diol functionalities similar to 2-Methylnon-3-yne-1,2-diol, have proven to be invaluable in this regard. The alkyne moiety serves as a linchpin for the construction of carbon-carbon bonds and can be elaborated into a variety of other functional groups, while the diol offers a handle for stereocontrolled transformations and the introduction of oxygenated functionalities. nih.govnih.gov

The presence of the internal alkyne in this compound allows for its participation in a range of powerful synthetic methodologies. For instance, the acetylenic bond can undergo biogenetic-like olefinic cyclizations, a strategy that has been successfully employed in the total synthesis of complex steroids like progesterone. acs.org Furthermore, internal alkynes are key substrates in catalytic dienylation reactions, which are instrumental in constructing conjugated polyene systems found in many natural products. researchgate.net The diol functionality can be used to direct the stereochemical outcome of reactions or can be protected and later revealed to participate in cyclization or functional group interconversion steps. The diastereoselective synthesis of propargylic 1,2-anti-diol derivatives has been demonstrated to be a powerful tool in constructing specific stereochemical arrangements. nih.govacs.org

Table 1: Examples of Acetylenic Precursors in Natural Product Synthesis

| Acetylenic Precursor Class | Natural Product Target | Key Transformation |

| Polyacetylenic Diols | HIV-1 Integrase Inhibitors (e.g., Diplynes) | Biosynthesis from fatty acid precursors. nih.gov |

| Propargylic Alcohols | Terpenes (e.g., Geranyl Alcohol) | Condensation with acetoacetic ester. wikipedia.org |

| Functionalized Internal Alkynes | Progesterone | Acetylenic bond participation in cyclization. acs.org |

Precursor for Bioactive Molecules and Medicinal Chemistry Scaffolds

The search for new bioactive molecules is a cornerstone of medicinal chemistry, and the development of novel molecular scaffolds is crucial for exploring new regions of chemical space. nih.govuniversiteitleiden.nl Functionalized alkynes and diols, such as this compound, offer a versatile platform for the synthesis of such scaffolds. The combination of a reactive alkyne and a diol in a single molecule allows for the generation of diverse and complex structures through a variety of chemical transformations. nih.gov

For example, the rhodium-catalyzed annulative synthesis of γ-carbolines from internal alkynes provides a direct route to a class of compounds known for their wide range of biological activities. acs.org The alkyne unit in this compound could readily participate in such cyclizations. Moreover, the diol functionality can be exploited to create libraries of compounds with varying substitution patterns, which is a key strategy in drug discovery. The use of spirocyclic scaffolds, which can be accessed from cyclic diols, has been increasingly recognized for its potential in generating novel three-dimensional structures for drug discovery. nih.gov The inherent functionality of this compound makes it an attractive starting material for the synthesis of such privileged structures.

Table 2: Bioactive Scaffolds Synthesized from Alkyne and Diol Precursors

| Precursor Type | Scaffold | Potential Biological Activity |

| Internal Alkynes | γ-Carbolines | Varied (Anticancer, Antiviral, etc.) acs.org |

| Diols | Spirocyclic Compounds | Diverse (CNS, Cardiovascular, etc.) nih.gov |

| Propargylic Alcohols | Thiol-Yne Click Products | Bioconjugation, Drug Delivery nih.gov |

Role in the Design and Synthesis of Advanced Catalysts and Ligands

The development of new catalysts and ligands is essential for advancing the field of organic synthesis. The unique electronic and steric properties of alkynes and diols make them attractive components in the design of novel ligands for transition metal catalysis. nih.govulisboa.pt The diol functionality in this compound can act as a bidentate ligand, coordinating to a metal center and influencing its catalytic activity and selectivity.

Pyridinyl alcohols and bipyridinyl diols, for instance, have been shown to be effective ligands in a variety of transition metal-catalyzed reactions, including olefin metathesis. nih.gov The ability of the diol to form stable chelate complexes with transition metals can lead to enhanced catalytic performance. Furthermore, the alkyne moiety can also interact with metal centers, potentially leading to novel reactivity or serving as a point of attachment for further ligand modification. The synthesis of transition metal complexes with thiophene-dithiolene ligands, which share structural similarities with diol-based ligands, has led to materials with interesting electronic and magnetic properties. ulisboa.pt

Table 3: Diol-Based Ligands in Catalysis

| Ligand Class | Metal | Application |

| Bipyridinyl Diols | Tungsten, Ruthenium | Olefin Metathesis nih.gov |

| Hindered Diols (as boronic esters) | Copper | Borylation of PVC acs.org |

| 1,6-Diols | Iron | Aerobic Oxidative Lactonization acs.org |

Contributions to Material Science and Polymer Chemistry Precursors

The unique properties of alkynes and diols also make them valuable precursors in material science and polymer chemistry. Diols are fundamental building blocks for the synthesis of polyesters and polyurethanes through condensation polymerization. libretexts.org The presence of the alkyne group in this compound introduces a point of functionality that can be used for cross-linking or post-polymerization modification, leading to materials with tailored properties.

For example, diacetylene derivatives have been shown to undergo solid-state polymerization upon UV irradiation to form polydiacetylenes, a class of conjugated polymers with interesting optical and electronic properties. oup.com The structural framework of this compound could be incorporated into such systems. Furthermore, acetylenic diols have been utilized as surfactants and as components in the formulation of kinetic hydrate (B1144303) inhibitors for the oil and gas industry, demonstrating their utility in specialized material applications. acs.orgresearchgate.net The rapid synthesis of thermosets from diol-derived monomers via ring-opening metathesis polymerization (ROMP) is another area where functionalized diols like this compound could find application. rsc.org

Table 4: Applications of Diols and Alkynes in Polymer and Material Science

| Monomer/Precursor Type | Polymer/Material Type | Key Property/Application |

| Diols and Dicarboxylic Acids | Polyesters | Biodegradable materials nih.gov |

| Diacetylene Derivatives | Polydiacetylenes | Nonlinear optical properties oup.com |

| Diol-derived Monomers | Thermosets | Rapid manufacturing of composites rsc.org |

| Acetylenic Diols | Surfactants | Wetting agents, defoamers acs.orgresearchgate.net |

Future Prospects and Emerging Research Frontiers in 2 Methylnon 3 Yne 1,2 Diol Chemistry

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly shaping the future of chemical synthesis, with a strong emphasis on minimizing environmental impact. For a molecule like 2-Methylnon-3-yne-1,2-diol, this translates to the development of synthetic routes that are not only efficient but also environmentally benign.

A primary focus is the utilization of renewable feedstocks . Traditional syntheses of alkyne-containing molecules often rely on petroleum-based starting materials. medium.com Future research will likely explore pathways that begin with biomass-derived platform chemicals. chemistryworld.comcolab.ws For instance, carbohydrates, which are abundant and renewable, can be transformed into furan (B31954) derivatives, which could then serve as precursors for the carbon backbone of this compound. colab.ws The challenge lies in developing efficient catalytic systems to convert these bio-based molecules into the desired alkyne diol structure.

Another key aspect of green synthesis is maximizing atom economy , a concept that measures the efficiency of a reaction in converting reactants to the desired product. researchgate.net Traditional multi-step syntheses often generate significant waste. Future strategies will likely focus on one-pot or tandem reactions where multiple transformations occur in a single reaction vessel, thereby reducing solvent usage and purification steps. For example, the synthesis of diols from alkynes can be achieved with high atom economy through direct dihydroxylation reactions. nih.gov The development of catalytic systems that enable the direct and selective addition of hydroxyl groups across the alkyne bond of a suitable precursor will be a significant step forward.

The use of safer solvents and reagents is also a critical consideration. Many classical organic reactions employ hazardous solvents and toxic reagents. Research is actively exploring the use of greener alternatives such as water, supercritical fluids, and ionic liquids for organic transformations. nih.gov For the synthesis of this compound, this could involve adapting existing synthetic methods to these more environmentally friendly solvent systems or developing entirely new catalytic processes that are compatible with them.

Innovations in Chemo- and Stereoselective Catalysis for Alkyne-Diols

The precise control over the arrangement of atoms in a molecule, known as stereochemistry, is crucial for its function, particularly in biological and materials science applications. For this compound, which contains a chiral center at the C2 position and a stereogenic axis due to the alkyne, the development of chemo- and stereoselective catalytic methods is a major research frontier.

Chemo- and regioselectivity are paramount when dealing with multifunctional molecules. The presence of both a triple bond and two hydroxyl groups in this compound offers multiple sites for chemical reactions. Future catalytic systems will need to exhibit high selectivity, targeting a specific functional group while leaving others intact. For instance, catalysts that can selectively functionalize the alkyne without affecting the diol moiety, or vice versa, will be highly valuable for creating a diverse range of derivatives. Research into catalyst-free chemo- and regioselective amination of alk-3-ynones points towards the feasibility of controlling reactivity in similar systems. acs.org

The development of enantioselective catalysts is a key area of innovation. Chiral catalysts, often based on transition metals complexed with chiral ligands, can direct a reaction to produce one enantiomer of a chiral molecule in excess over the other. chemistryworld.comresearchgate.net For the synthesis of enantiomerically pure this compound, this could involve the asymmetric addition of a nucleophile to a prochiral precursor or the kinetic resolution of a racemic mixture. The Sharpless asymmetric dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols from alkenes, serves as a benchmark and inspiration for developing similar transformations for alkynes. nih.gov

Recent advancements in transition-metal catalysis offer promising avenues. Catalysts based on metals like palladium, rhodium, nickel, and copper have shown remarkable efficiency and selectivity in a wide range of organic transformations involving alkynes. medium.comnsf.gov Future research will likely focus on designing novel ligand scaffolds for these metals to fine-tune their catalytic activity and selectivity for the synthesis of complex alkyne-diols like this compound.

Exploration of Novel Bio-inspired Transformations

Nature provides a rich source of inspiration for developing new and efficient chemical transformations. The use of enzymes and whole-cell systems, known as biocatalysis, offers several advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint.

The enzymatic synthesis of chiral diols is a well-established field. Enzymes such as ketoreductases and aldolases can catalyze the formation of vicinal diols with high enantiopurity. chemistryworld.comnsf.gov A promising future direction is the application of these biocatalysts to the synthesis of this compound. This could involve the enzymatic reduction of a corresponding diketone or hydroxyketone precursor. chemistryworld.com The challenge lies in finding or engineering enzymes that can accommodate the long alkyl chain and the alkyne functionality of the substrate.

Whole-cell catalysis presents another exciting opportunity. This approach utilizes intact microorganisms to perform multi-step transformations, eliminating the need to isolate and purify individual enzymes. nih.gov Genetically engineered microbes could potentially be designed to produce this compound from simple and inexpensive starting materials. This would represent a highly sustainable and economically viable production method.

Furthermore, the exploration of bio-inspired oxidation reactions could lead to novel methods for introducing the diol functionality. While the direct enzymatic dihydroxylation of alkynes is not as common as for alkenes, researchers are investigating enzymes and biomimetic catalysts that can perform such transformations. sigmaaldrich.com The oxidative cleavage of alkynes to dicarbonyl compounds is a known reaction, and future work may focus on controlling this oxidation to yield the desired diol product.

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

The convergence of chemistry with robotics and artificial intelligence (AI) is set to revolutionize the way molecules are discovered and synthesized. These technologies offer the potential to accelerate research, optimize reaction conditions, and uncover novel synthetic routes.

Automated synthesis platforms , often referred to as "robotic chemists," can perform chemical reactions with high precision and throughput. medium.comresearchgate.netnih.gov For the synthesis of this compound and its derivatives, such systems could be employed to rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify the optimal parameters for a given transformation. sigmaaldrich.comdomainex.co.uk This high-throughput experimentation can significantly reduce the time and resources required for synthetic route development. acs.org

The ultimate goal is the creation of a closed-loop system where AI designs a synthetic route, a robotic platform executes the synthesis, and the results are fed back to the AI for further optimization. nih.gov This autonomous approach to chemical discovery has the potential to dramatically accelerate the exploration of the chemical space around this compound, leading to the rapid identification of new derivatives with desirable properties.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Methylnon-3-yne-1,2-diol to improve yield and purity?

- Methodological Approach:

- Employ multi-step organic synthesis with careful control of reaction conditions (e.g., temperature, catalyst selection). For example, brominated diols are synthesized via stereoselective epoxidation followed by regioselective ring-opening .

- Use protecting groups (e.g., silyl ethers) to prevent undesired side reactions at the hydroxyl groups during alkyne formation .

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm purity using TLC or HPLC .

Q. What analytical techniques are critical for characterizing the structure of this compound?

- Methodological Approach:

- NMR Spectroscopy: Use H and C NMR to confirm the positions of the methyl, triple bond, and hydroxyl groups. Compare with databases for diols like benzene-1,2-diol derivatives .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns.

- X-ray Crystallography: For absolute stereochemical determination, if single crystals are obtainable .

Q. How can researchers measure the physical properties (e.g., solubility, melting point) of this compound?

- Methodological Approach:

- Solubility: Test in polar (water, ethanol) and non-polar solvents (hexane) to guide solvent selection for reactions. Ethane-1,2-diol analogs show miscibility with water and organic solvents .

- Thermal Analysis: Differential Scanning Calorimetry (DSC) to determine melting points and thermal stability .

Q. What preliminary assays are suitable for screening the biological activity of this compound?

- Methodological Approach:

- In Vitro Enzyme Inhibition: Test against kinases or hydrolases, as fluorinated diols exhibit enhanced metabolic stability and bioactivity .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., MCF-7) with benzene-1,2-diol derivatives as positive controls .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Approach:

- Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC. Protect from light and moisture, as diols like ethane-1,2-diol are prone to oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in click chemistry or alkyne-based reactions?

- Methodological Approach:

- Use DFT calculations to model transition states in copper-catalyzed azide-alkyne cycloaddition (CuAAC). The triple bond’s electron-deficient nature may influence reaction kinetics .

- Compare with 3-butene-1,2-diol analogs, where double bonds alter regioselectivity in cycloadditions .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Approach:

- Perform molecular docking (AutoDock Vina) against enzyme active sites (e.g., cytochrome P450). Pyridine-substituted diols show enhanced binding due to aromatic interactions .

- MD simulations to assess stability of ligand-protein complexes over time .

Q. What experimental strategies address contradictions in reported toxicity data for diols like this compound?

- Methodological Approach:

- Conduct in vivo genotoxicity assays (Ames test, micronucleus assay) to resolve discrepancies, as seen in benzene-1,2-diol studies .

- Monitor metabolic pathways via LC-MS to identify toxic metabolites (e.g., oxalic acid in ethane-1,2-diol poisoning) .

Q. How can researchers distinguish between stereoisomers of this compound?

- Methodological Approach:

- Use chiral chromatography (Chiralpak columns) or capillary electrophoresis. For diols like cis/trans-cyclopenta-1,2-diol, acetone selectively forms acetals with cis isomers .

- Vibrational Circular Dichroism (VCD) for absolute configuration determination .

Q. What experimental designs mitigate confounding factors in studying this compound’s role in oxidative stress pathways?

- Methodological Approach:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.